molecular formula C11H15FN2O B8776078 1-(3-Fluoro-4-methoxyphenyl)piperazine

1-(3-Fluoro-4-methoxyphenyl)piperazine

Cat. No.: B8776078
M. Wt: 210.25 g/mol
InChI Key: PAJHHDMCTITZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class, which is characterized by a piperazine ring bound to a phenyl group . Piperazine derivatives are of significant interest in medicinal chemistry and neuroscience research . Specific piperazine-based compounds are known to interact with various monoaminergic systems in the brain, including serotonin (5-HT) and dopamine receptors, making them valuable tools for studying neurotransmitter pathways and receptor functions . Researchers utilize these compounds to investigate the mechanisms of action and potential adverse effects of new psychoactive substances (NPS) . The structure-activity relationship of phenylpiperazines indicates that substitutions on the phenyl ring, such as the 3-fluoro and 4-methoxy groups present in this compound, can profoundly influence receptor binding affinity and selectivity, thereby modulating the pharmacological profile . This high-purity compound is supplied for applications such as analytical reference standard qualification, forensic analysis, and in vitro pharmacological research. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes or for human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15FN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

PAJHHDMCTITZEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Binding Profiles

Piperazine derivatives with substituted phenyl rings exhibit distinct receptor subtype selectivities. Key comparisons include:

1-(3-Chlorophenyl)piperazine (mCPP)
  • Structure : Chlorine at the 3-position.
  • Activity: mCPP is a non-selective serotonin receptor agonist with affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been used to study depressive and anxiety disorders .
1-(m-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Trifluoromethyl group at the 3-position.
  • Activity : TFMPP is a selective 5-HT1B receptor agonist (IC50 = 8.2 nM) with 65-fold selectivity over 5-HT1A .
  • Comparison : The 4-methoxy group in the target compound could alter steric and electronic interactions, possibly shifting selectivity toward 5-HT1A or other subtypes .
1-(2-Methoxyphenyl)piperazine Derivatives
  • Example : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Compound 18).
  • Activity : High 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself .
  • Comparison : Methoxy positioning (2- vs. 4-) significantly impacts receptor binding. The 4-methoxy group in the target compound may favor interactions with hydrophobic pockets in 5-HT1A or dopamine D2 receptors .

Anticancer and Antimicrobial Activities

Substituents on the phenyl ring influence cytotoxicity and antimicrobial efficacy:

1-(4-Chlorobenzhydryl)piperazine Derivatives
  • Activity : Derivatives (e.g., 5a–g) show IC50 values <10 µM against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells .
  • Comparison: The 3-fluoro-4-methoxy substitution may enhance DNA intercalation or topoisomerase inhibition, as seen in fluoroquinolone analogs .
1-(Substituted Phenyl)piperazine Antibacterial Agents
  • Activity : Carboxylic acid derivatives (e.g., 4e–4g) inhibit C. albicans hyphae formation via Mg²⁺-mediated interactions with DNA topoisomerase II .
  • Comparison : The fluorine atom in the target compound could improve membrane permeability, while the methoxy group may reduce metabolic deactivation .

Metabolic Stability and Toxicity

N-Dealkylation of arylpiperazines generates 1-aryl-piperazine metabolites, which vary in CNS penetration and half-life:

  • Example : Trazodone metabolizes to 1-(3-chlorophenyl)piperazine (mCPP), contributing to prolonged serotoninergic effects .
  • Comparison : The 3-fluoro-4-methoxy substituents in the target compound may slow CYP3A4-mediated metabolism, reducing metabolite-driven toxicity compared to mCPP .

Data Tables

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

Compound 5-HT1A (Ki, nM) 5-HT1B (Ki, nM) Dopamine D2 (Ki, nM) Reference
1-(3-Fluoro-4-methoxyphenyl)piperazine* ~15 (predicted) ~50 (predicted) ~200 (predicted)
TFMPP 500 8.2 >1000
mCPP 120 90 >1000
Compound 18 0.6 >1000 ND

*Predicted based on structural analogs.

Table 2: Anticancer Activity of Piperazine Derivatives

Compound Cancer Cell Line (IC50, µM) Reference
5a (1-(4-Cl-benzhydryl)) HUH7: 2.1; MCF7: 3.8
Target Compound* Predicted: 1–10 (broad)

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, piperazine is reacted with 3-fluoro-4-methoxybenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is employed to deprotonate piperazine, enhancing its nucleophilicity. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–75% after recrystallization.

Table 1: Alkylation Optimization Parameters

ParameterOptimal RangeYield Impact
SolventDMFMaximizes solubility
Temperature90°CBalances rate/degredation
Molar Ratio (Piperazine:Benzyl Halide)1:1.2Minimizes di-alkylation

Key challenges include controlling di-alkylation byproducts, which can reach 15–20% without careful stoichiometric control.

Reductive Amination of 3-Fluoro-4-Methoxybenzaldehyde

Reductive amination offers an alternative pathway, particularly useful when benzyl halides are unavailable. This method condenses piperazine with 3-fluoro-4-methoxybenzaldehyde in the presence of a reducing agent.

Sodium Cyanoborohydride-Mediated Reduction

A two-step protocol involves:

  • Formation of a Schiff base by reacting piperazine with the aldehyde in methanol under acidic conditions (pH 4–5 via acetic acid).

  • Reduction with sodium cyanoborohydride (NaBH3CN) at 25°C for 6 hours, yielding 70–78% pure product after column chromatography.

Critical Factors :

  • pH Control : Maintaining mild acidity (pH 4–5) prevents over-reduction of the imine intermediate.

  • Solvent Choice : Methanol outperforms THF due to better intermediate solubility.

Cyclization of Ethylenediamine Derivatives

Patent literature describes a multi-step cyclization approach adaptable to this compound’s synthesis.

Key Steps from U.S. Patent 6,603,003B2

  • Condensation : Reacting methyl 3-fluoro-4-methoxybenzoylformate with N-methyl ethylenediamine in toluene at 60–65°C forms a 3,4-dehydropiperazine-2-one intermediate.

  • Reduction : Treating the intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 50–55°C yields the final product.

Table 2: Cyclization Method Performance

StepConditionsYieldPurity
CondensationToluene, 60°C, 6 hr69.6%92%
ReductionLiAlH4/THF, 50°C, 3 hr60.5%88%

This method’s scalability is demonstrated in pilot-scale syntheses producing kilogram quantities.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldScalabilityByproductsCost
Nucleophilic Alkylation75%HighDi-alkylatesLow
Reductive Amination78%ModerateOver-reductionMedium
Cyclization60%HighOxidative byproductsHigh
Epoxide Opening65%*LowDeprotection issuesHigh

*Projected based on analogous reactions

Industrial-Scale Considerations

For commercial production, nucleophilic alkylation and cyclization methods are preferred due to:

  • Solvent Recovery : Toluene and DMF can be efficiently recycled.

  • Catalyst Availability : LiAlH4, while hazardous, is cost-effective at scale.

  • Regulatory Compliance : Well-characterized impurity profiles facilitate FDA submissions .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Essential for confirming substitution patterns on the piperazine ring and aromatic moieties. For example, δ 3.82 ppm (multiplet) corresponds to piperazine CH₂ groups adjacent to fluorobenzyl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₈F₃N₃O₂ with exact mass 365.1351 g/mol) .
  • TLC and HPLC : Monitor reaction progress and purity. Ethyl acetate/hexane (1:8) is commonly used for TLC, while reverse-phase HPLC with C18 columns resolves polar impurities .

How does the substitution pattern on the phenyl ring influence biological activity in piperazine derivatives?

Advanced Research Question
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -NO₂) at the 3- or 4-positions enhance antimicrobial and anticancer activities. For instance, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits moderate activity against Gram-positive bacteria (MIC = 8 µg/mL) due to increased membrane permeability . Conversely, methoxy groups (-OCH₃) at the 4-position improve selectivity for serotonin receptors but reduce metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase II .

What strategies are effective for achieving enantioselective synthesis of piperazine derivatives?

Advanced Research Question
Asymmetric lithiation-trapping using (-)-sparteine or its surrogates enables enantiopure α-substituted piperazines. Key factors include:

  • Electrophile Choice : Sterically hindered electrophiles (e.g., benzophenone) minimize racemization.
  • N-Substituents : Bulky groups like tert-butylcarbamate (Boc) stabilize lithiated intermediates .
    For example, enantiopure 2,5-trans-piperazines are synthesized with >90% ee using s-BuLi/(-)-sparteine at -78°C .

How can computational methods predict pharmacokinetic properties and metabolic stability of fluorinated piperazines?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate parameters such as GI absorption (e.g., 85% for 1-(4-fluorophenyl)piperazine) and blood-brain barrier permeability (e.g., log BB = 0.3) .
  • CYP450 Inhibition : Quantum mechanical calculations (e.g., DFT) identify metabolites. For instance, 3-fluorophenyl groups reduce CYP2D6 inhibition compared to chlorophenyl analogs .
  • Molecular Dynamics (MD) : Simulates binding stability to targets like tyrosine kinases, guiding lead optimization .

How should researchers address contradictions in reported biological activities of structurally similar piperazines?

Data Contradiction Analysis
Discrepancies often arise from assay variability or substituent effects. For example:

  • Antimicrobial Activity : 1-(4-nitrobenzyl) derivatives show conflicting MIC values (8–64 µg/mL) due to differences in bacterial strain susceptibility .
  • Enzyme Inhibition : Fluorine at the 3-position increases hCA II inhibition (IC₅₀ = 12 nM) compared to 4-fluoro analogs (IC₅₀ = 45 nM), highlighting positional effects .
    Standardized protocols (e.g., CLSI guidelines for MIC assays) and meta-analyses of substituent electronic profiles (Hammett σ constants) can resolve inconsistencies .

What experimental approaches are used to optimize reaction yields in multi-step piperazine syntheses?

Advanced Research Question

  • Design of Experiments (DoE) : Response surface methodology identifies optimal conditions (e.g., 24-hour reaction time, 1:2 H₂O:DCM ratio) .
  • In Situ Monitoring : IR spectroscopy tracks lithiation intermediates to prevent over-reaction .
  • Parallel Synthesis : Modular approaches (e.g., Ugi-azide reactions) generate diverse libraries for SAR screening .

How do fluorinated piperazines interact with biological macromolecules at the molecular level?

Advanced Research Question

  • X-ray Crystallography : Reveals hydrogen bonding between the piperazine nitrogen and Asp189 in trypsin-like proteases .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol for this compound to 5-HT₁A receptors) .
  • Fluorescence Quenching : Measures conformational changes in DNA intercalation assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.